High-Resolution mGluR Subtype Selectivity Profile: AZD-8529 vs. Panel of Group I, II, and III Receptors
AZD-8529 demonstrates a well-defined selectivity profile across the entire mGluR family (subtypes 1–8), with no detectable PAM activity on mGluR1, 3, 4, 5, 6, 7, or 8 at concentrations up to 20–25 μM in functional assays [1]. Minor off-target activity is limited to weak PAM effects at mGluR5 (EC50 = 3.9 μM) and weak antagonism at mGluR8 (IC50 = 23 μM) [1]. This contrasts sharply with other mGluR2 PAMs such as JNJ-40411813, which demonstrates moderate affinity for the 5-HT2A receptor (Kb = 1.1 μmol/L in vitro) and greater-than-expected in vivo 5-HT2A occupancy due to an active metabolite [2]. For researchers investigating mGluR2-specific mechanisms in complex neural circuits, the use of a compound with documented, minimal off-target activity reduces the likelihood of confounding receptor interactions and strengthens mechanistic conclusions.
| Evidence Dimension | mGluR Subtype Selectivity and Off-Target Profile |
|---|---|
| Target Compound Data | No PAM activity on mGluR1, 3, 4, 5, 6, 7, 8 at 20–25 μM; Weak mGluR5 PAM EC50 = 3.9 μM; Weak mGluR8 antagonist IC50 = 23 μM; Evaluated in 161 receptor/enzyme/ion channel assays with modest activity at 9 targets at 10 μM [1] |
| Comparator Or Baseline | JNJ-40411813: Moderate affinity for human 5-HT2A receptor in vitro (Kb = 1.1 μmol/L); In vivo 5-HT2A occupancy ED50 = 17 mg/kg p.o. in rats due to metabolite [2] |
| Quantified Difference | AZD-8529 lacks 5-HT2A receptor interaction, whereas JNJ-40411813 demonstrates both in vitro binding and functionally relevant in vivo occupancy at this key CNS receptor. |
| Conditions | In vitro functional PAM assays on recombinant human mGluR subtypes expressed in HEK cells (AZD-8529); [35S]GTPγS binding and Ca2+ mobilization assays for JNJ-40411813. |
Why This Matters
Procuring a compound with a thoroughly vetted selectivity profile eliminates a major source of data variability in CNS pharmacology studies.
- [1] AstraZeneca Open Innovation. AZD8529 Preclinical Pharmacology. AZD8529 is a potent (binding Ki of 16 nM) and specific PAM for mGluR2. It potentiates the effects of glutamate on mGluR2 with an EC50 of 195 nM. View Source
- [2] Lavreysen H, et al. Pharmacological and pharmacokinetic properties of JNJ-40411813, a positive allosteric modulator of the mGlu2 receptor. Pharmacol Res Perspect. 2015;3(1):e00096. doi:10.1002/prp2.96. View Source
